molecular formula C20H28N4O2 B6774900 N-[(3-ethoxy-1-morpholin-4-ylcyclobutyl)methyl]-8-methylquinazolin-4-amine

N-[(3-ethoxy-1-morpholin-4-ylcyclobutyl)methyl]-8-methylquinazolin-4-amine

Cat. No.: B6774900
M. Wt: 356.5 g/mol
InChI Key: CCYWPNYCBFNQNU-UHFFFAOYSA-N
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Description

N-[(3-ethoxy-1-morpholin-4-ylcyclobutyl)methyl]-8-methylquinazolin-4-amine is a complex organic compound featuring a quinazoline core, a morpholine ring, and a cyclobutyl group

Properties

IUPAC Name

N-[(3-ethoxy-1-morpholin-4-ylcyclobutyl)methyl]-8-methylquinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O2/c1-3-26-16-11-20(12-16,24-7-9-25-10-8-24)13-21-19-17-6-4-5-15(2)18(17)22-14-23-19/h4-6,14,16H,3,7-13H2,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCYWPNYCBFNQNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CC(C1)(CNC2=NC=NC3=C(C=CC=C32)C)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-ethoxy-1-morpholin-4-ylcyclobutyl)methyl]-8-methylquinazolin-4-amine typically involves multiple steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the condensation of 2-aminobenzonitrile with an appropriate aldehyde under acidic conditions.

    Introduction of the Cyclobutyl Group: The cyclobutyl group is introduced via a cycloaddition reaction, often using cyclobutene and a suitable catalyst.

    Attachment of the Morpholine Ring: The morpholine ring is attached through nucleophilic substitution, where a morpholine derivative reacts with a halogenated intermediate.

    Final Assembly: The final compound is assembled by coupling the quinazoline core with the morpholine-cyclobutyl intermediate under basic conditions, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy and morpholine moieties, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can target the quinazoline core, using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine ring, where nucleophiles replace the ethoxy group under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium tert-butoxide.

Major Products

    Oxidation: Oxidized derivatives of the morpholine and ethoxy groups.

    Reduction: Reduced quinazoline derivatives.

    Substitution: Substituted morpholine derivatives with various nucleophiles.

Scientific Research Applications

N-[(3-ethoxy-1-morpholin-4-ylcyclobutyl)methyl]-8-methylquinazolin-4-amine has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in oncology, due to its ability to inhibit specific kinases involved in cancer cell proliferation.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.

    Industrial Applications:

Mechanism of Action

The mechanism by which N-[(3-ethoxy-1-morpholin-4-ylcyclobutyl)methyl]-8-methylquinazolin-4-amine exerts its effects involves the inhibition of specific kinases. The compound binds to the ATP-binding site of the kinase, preventing phosphorylation of downstream targets, which ultimately inhibits cell proliferation and induces apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    N-{4-[(3-Chloro-4-fluorophenyl)amino]-7-[3-(morpholin-4-yl)propoxy]quinazolin-6-yl}prop-2-enamide: Another quinazoline derivative with a morpholine ring, used as a kinase inhibitor.

    Gefitinib: A well-known quinazoline-based kinase inhibitor used in cancer therapy.

Uniqueness

N-[(3-ethoxy-1-morpholin-4-ylcyclobutyl)methyl]-8-methylquinazolin-4-amine is unique due to its specific structural features, such as the ethoxy group and the cyclobutyl ring, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other quinazoline derivatives.

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